Cas no 2154341-02-1 (3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide)

3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26682802
- SCHEMBL20812459
- 2154341-02-1
- 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide
-
- Inchi: 1S/C12H13ClN2O4S/c1-15(10-5-6-11(16)14-12(10)17)20(18,19)9-4-2-3-8(13)7-9/h2-4,7,10H,5-6H2,1H3,(H,14,16,17)
- InChI Key: ULPSPTNPBIXJJP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)S(N(C)C1C(NC(CC1)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 316.0284558g/mol
- Monoisotopic Mass: 316.0284558g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 91.9Ų
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26682802-1.0g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
Enamine | EN300-26682802-0.05g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26682802-1g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 1g |
$770.0 | 2023-09-12 | ||
Enamine | EN300-26682802-10.0g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26682802-0.5g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26682802-5g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 5g |
$2235.0 | 2023-09-12 | ||
Enamine | EN300-26682802-5.0g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
Enamine | EN300-26682802-0.1g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26682802-0.25g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26682802-2.5g |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide |
2154341-02-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 |
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide Related Literature
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
Additional information on 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide
Introduction to 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide (CAS No. 2154341-02-1)
3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide, identified by its CAS number 2154341-02-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of sulfonamides, which are well-known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro group, a dioxopiperidine moiety, and a sulfonamide functional group, contribute to its unique chemical properties and biological interactions.
The 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide structure exhibits a high degree of complexity, which makes it an intriguing subject for research in drug discovery and development. The sulfonamide group is a key pharmacophore in many drugs, known for its ability to form hydrogen bonds and interact with biological targets. In this compound, the sulfonamide is linked to a benzene ring substituted with a chloro group, which enhances its lipophilicity and solubility characteristics. Additionally, the dioxopiperidine ring introduces a rigid structure that can stabilize the conformation of the molecule, potentially improving its binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. Studies have shown that the 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide (CAS No. 2154341-02-1) can interact with enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that this compound may bind to enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammation.
The synthesis of 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group on the benzene ring is a crucial step in the synthesis, as it influences the electronic properties of the molecule. Similarly, the incorporation of the dioxopiperidine ring requires careful handling to ensure optimal yield and purity. Researchers have developed novel synthetic routes that improve the efficiency and scalability of producing this compound, making it more accessible for further biological evaluation.
In the realm of medicinal chemistry, sulfonamides have been widely explored for their antimicrobial, anti-inflammatory, and anticancer properties. The 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide (CAS No. 2154341-02-1) is no exception and has been investigated for its potential therapeutic applications. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes associated with cancer cell proliferation. The chloro group and dioxopiperidine moiety are believed to play significant roles in mediating these interactions by modulating the electronic distribution and steric environment around the sulfonamide group.
The dioxopiperidine ring is particularly interesting from a structural perspective. It provides a rigid framework that can enhance the binding affinity of the molecule to biological targets by reducing conformational flexibility. This rigidity is often exploited in drug design to improve pharmacokinetic properties such as bioavailability and metabolic stability. In addition, the presence of both electron-withdrawing (chloro) and electron-donating (sulfonamide) groups allows for fine-tuning of the molecule's physicochemical properties, making it adaptable for various drug development strategies.
Recent research has also highlighted the importance of understanding the metabolic fate of drug candidates like 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide (CAS No. 2154341-02-1). Metabolic studies have shown that this compound undergoes specific transformations in vivo, which can impact its efficacy and safety profile. For instance, oxidation reactions at the chloro-substituted carbon or hydrolysis of the sulfonamide bond are common metabolic pathways that need to be considered during drug development. By elucidating these metabolic pathways, researchers can design analogs with improved pharmacokinetic profiles.
The role of computational methods in studying 3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the structural dynamics and electronic properties of this compound. These methods allow researchers to predict how changes in the molecular structure can affect its biological activity without conducting extensive experimental trials. This approach has significantly accelerated drug discovery processes by enabling rapid screening of potential candidates.
In conclusion,3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide (CAS No. 2154341-02-1) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of synthetic chemistry advancements, computational modeling techniques, and preclinical studies has positioned this molecule as a candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for sulfonamides like this one,3-chloro-N-(2,6-dioxopiperidin-3-ylyl)-N-methylbenzene - 1 - sulfonamide is poised to make significant contributions to medicine.
2154341-02-1 (3-chloro-N-(2,6-dioxopiperidin-3-yl)-N-methylbenzene-1-sulfonamide) Related Products
- 843608-98-0(Piperazine, 1-(4-methyl-1,2,5-oxadiazol-3-yl)-, monohydrochloride)
- 2287270-84-0(1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane)
- 2172237-40-8(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}cyclohexane-1-carboxylic acid)
- 2034400-73-0(2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide)
- 2310154-75-5(3-(difluoromethyl)-1-(3,5-dimethylbenzenesulfonyl)azetidine)
- 2305485-05-4(N-ethyl-2-{2-fluoro-6-(trifluoromethyl)pyridin-3-ylformamido}acetamide)
- 2377030-87-8(4,4-Difluoro-3-(methylamino)butan-1-ol)
- 106047-18-1(2-Pyridin-4-yl-phenylamine)
- 1026035-03-9(N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine)
- 1248128-33-7(3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine)



